Cas no 2228979-06-2 (3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid)

3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid structure
2228979-06-2 structure
Product name:3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
CAS No:2228979-06-2
MF:C10H14F2N2O2
Molecular Weight:232.227169513702
CID:6166125
PubChem ID:165837402

3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
    • EN300-1958503
    • 2228979-06-2
    • インチ: 1S/C10H14F2N2O2/c1-9(2,3)8-6(5-13-14-8)10(11,12)4-7(15)16/h5H,4H2,1-3H3,(H,13,14)(H,15,16)
    • InChIKey: WPQJNOFRWFPARR-UHFFFAOYSA-N
    • SMILES: FC(CC(=O)O)(C1C=NNC=1C(C)(C)C)F

計算された属性

  • 精确分子量: 232.10233402g/mol
  • 同位素质量: 232.10233402g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 277
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • XLogP3: 1.9

3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1958503-0.25g
3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
2228979-06-2
0.25g
$1841.0 2023-09-17
Enamine
EN300-1958503-0.5g
3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
2228979-06-2
0.5g
$1922.0 2023-09-17
Enamine
EN300-1958503-1.0g
3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
2228979-06-2
1g
$2002.0 2023-05-31
Enamine
EN300-1958503-0.05g
3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
2228979-06-2
0.05g
$1682.0 2023-09-17
Enamine
EN300-1958503-2.5g
3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
2228979-06-2
2.5g
$3925.0 2023-09-17
Enamine
EN300-1958503-5.0g
3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
2228979-06-2
5g
$5807.0 2023-05-31
Enamine
EN300-1958503-10.0g
3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
2228979-06-2
10g
$8611.0 2023-05-31
Enamine
EN300-1958503-1g
3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
2228979-06-2
1g
$2002.0 2023-09-17
Enamine
EN300-1958503-5g
3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
2228979-06-2
5g
$5807.0 2023-09-17
Enamine
EN300-1958503-10g
3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid
2228979-06-2
10g
$8611.0 2023-09-17

3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid 関連文献

3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acidに関する追加情報

Research Update on 3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid (CAS: 2228979-06-2): A Promising Scaffold in Medicinal Chemistry

The compound 3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid (CAS: 2228979-06-2) has recently emerged as a structurally unique scaffold in medicinal chemistry research. This difluorinated pyrazole derivative has attracted significant attention due to its potential applications in drug discovery, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions. The presence of both the tert-butyl pyrazole moiety and the difluoropropanoic acid group confers distinct physicochemical properties that make this compound an attractive building block for pharmaceutical development.

Recent studies have focused on the synthetic optimization of 2228979-06-2, with several research groups reporting improved synthetic routes that enhance yield and purity. A 2023 publication in the Journal of Medicinal Chemistry described a novel one-pot synthesis method that reduces the number of purification steps while maintaining high enantiomeric purity. This advancement is particularly significant as it addresses previous challenges in large-scale production of this compound, potentially facilitating its broader application in drug discovery programs.

In pharmacological research, 3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid has shown promising activity as a key intermediate in the development of kinase inhibitors. The difluoromethyl group has been demonstrated to enhance metabolic stability while maintaining favorable pharmacokinetic properties. Recent structure-activity relationship (SAR) studies have revealed that modifications at the pyrazole nitrogen can significantly influence target selectivity, opening new avenues for the development of selective therapeutic agents.

The compound's mechanism of action appears to be multifaceted. X-ray crystallography studies published in early 2024 have provided structural insights into how this scaffold interacts with various biological targets. The difluoropropanoic acid moiety serves as an effective bioisostere for phosphate groups, enabling competitive inhibition of ATP-binding sites in kinases while the pyrazole ring contributes to π-stacking interactions with aromatic amino acid residues in target proteins.

Current research directions include exploring the application of 2228979-06-2 in targeted protein degradation strategies. Preliminary results from a 2024 study indicate that derivatives of this compound can be effectively incorporated into proteolysis-targeting chimeras (PROTACs), demonstrating enhanced degradation efficiency for several clinically relevant targets. This application leverages the compound's ability to simultaneously engage target proteins and E3 ubiquitin ligases, representing a potentially transformative approach in drug discovery.

From a safety and toxicology perspective, recent in vitro and in vivo studies have shown that 3-(3-tert-butyl-1H-pyrazol-4-yl)-3,3-difluoropropanoic acid exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties with minimal off-target effects. A comprehensive toxicology assessment published in Regulatory Toxicology and Pharmacology reported no significant genotoxicity or cardiotoxicity at therapeutic concentrations, supporting its further development as a pharmaceutical intermediate.

Looking forward, several pharmaceutical companies have included derivatives of 2228979-06-2 in their preclinical pipelines, targeting indications ranging from oncology to inflammatory diseases. The versatility of this scaffold, combined with recent synthetic and pharmacological advancements, positions it as a valuable tool in modern drug discovery. Ongoing research is expected to further elucidate its full potential and expand its applications in addressing unmet medical needs.

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